molecular formula C17H19N3O B11536769 2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11536769
M. Wt: 281.35 g/mol
InChI Key: WWJNIVWWJBKIBY-YBFXNURJSA-N
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Description

    2-[(2-Methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide: is a chemical compound with the molecular formula CHNO.

  • It features an interesting structure, combining an amino group, a hydrazide moiety, and an imine linkage.
  • The compound’s systematic name reflects its substituents: 2-[(2-methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves condensation reactions. One common method is the reaction between 2-aminobenzaldehyde and 4-methylbenzaldehyde in the presence of hydrazine hydrate.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).

      Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for larger-scale production.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for organic synthesis and ligand design.

      Biology: It could serve as a potential bioactive compound due to its diverse reactivity.

      Medicine: Research may explore its potential as an antitumor agent or enzyme inhibitor.

      Industry: Limited applications, but it could be used as a starting material for other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with biological targets (e.g., enzymes or receptors).
    • Further studies are needed to elucidate specific pathways and molecular targets.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s research is ongoing, and its full potential awaits exploration

    Properties

    Molecular Formula

    C17H19N3O

    Molecular Weight

    281.35 g/mol

    IUPAC Name

    2-(2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

    InChI

    InChI=1S/C17H19N3O/c1-13-7-9-15(10-8-13)11-19-20-17(21)12-18-16-6-4-3-5-14(16)2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11+

    InChI Key

    WWJNIVWWJBKIBY-YBFXNURJSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2C

    Canonical SMILES

    CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C

    Origin of Product

    United States

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